molecular formula C13H25N B1348127 N-(cyclohexylmethyl)cyclohexanamine CAS No. 84681-77-6

N-(cyclohexylmethyl)cyclohexanamine

Cat. No.: B1348127
CAS No.: 84681-77-6
M. Wt: 195.34 g/mol
InChI Key: JMXKCMGJNZQWDD-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)cyclohexanamine is a cyclohexane-based secondary amine characterized by a cyclohexylmethyl group attached to the nitrogen atom of cyclohexanamine. Its molecular formula is C₁₃H₂₅N, with a molecular weight of 195.35 g/mol (). The compound exhibits moderate lipophilicity due to its bicyclic structure, which influences its solubility and reactivity. It is often utilized in organic synthesis and pharmaceutical research, particularly as a precursor for derivatives with enhanced bioactivity or specificity. Safety data indicate that its hydrochloride salt (CAS 861372-11-4) has one hydrogen bond donor and three rotatable bonds, suggesting conformational flexibility ().

Properties

CAS No.

84681-77-6

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

N-(cyclohexylmethyl)cyclohexanamine

InChI

InChI=1S/C13H25N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h12-14H,1-11H2

InChI Key

JMXKCMGJNZQWDD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNC2CCCCC2

Canonical SMILES

C1CCC(CC1)CNC2CCCCC2

Other CAS No.

84681-77-6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(cyclohexylmethyl)cyclohexanamine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with cyclohexylmethyl chloride under basic conditions. Another method includes the reductive amination of cyclohexanone with cyclohexylmethylamine in the presence of a reducing agent like sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of aniline using cobalt or nickel-based catalysts. This process is conducted under high pressure and temperature to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: N-(cyclohexylmethyl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(cyclohexylmethyl)cyclohexanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)cyclohexanamine involves its interaction with various molecular targets. It acts as a nucleophile in many reactions, forming stable intermediates and products. The compound’s basicity allows it to participate in proton transfer reactions, influencing the pathways and outcomes of chemical processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between N-(cyclohexylmethyl)cyclohexanamine and analogous cyclohexanamine derivatives:

Compound Molecular Formula Key Substituents Synthetic Yield Key Spectral Data (¹H NMR, ppm) Bioactivity/Applications
This compound C₁₃H₂₅N Cyclohexylmethyl Not reported Not explicitly provided Intermediate in drug synthesis
N-Hexylcyclohexanamine C₁₂H₂₅N Hexyl chain Not reported Not explicitly provided Surfactant or corrosion inhibitor
N-Methylcyclohexylamine C₇H₁₅N Methyl group Not reported 1H NMR: δ 1.52 (m), 2.29 (t) Industrial solvent, catalyst
5b: N-((5-Chloro-1H-indol-3-yl)methyl)cyclohexanamine C₁₆H₂₀ClN₂ Chloroindole moiety 45% 1H NMR: δ 8.62 (s), 3.65 (s) Antiparasitic activity
5c: N-((5-Methyl-1H-indol-3-yl)methyl)cyclohexanamine C₁₇H₂₃N₂ Methylindole moiety 45% 1H NMR: δ 8.16 (s), 4.01 (s) Antimicrobial potential
10a: 1-[3-(Cyclohexylamino)propyl]-3,7-dimethylxanthine C₁₈H₂₇N₅O₂ Xanthine core with propyl linker Not reported FTIR: 1650 cm⁻¹ (C=O) Adenosine receptor modulation

Key Observations:

Structural Rigidification vs. Flexibility :

  • Indole-containing derivatives (e.g., 5b, 5c) exhibit rigid aromatic systems, enhancing π-π stacking interactions with biological targets, whereas this compound’s bicyclic structure provides conformational adaptability ().
  • Methylxanthine derivatives (e.g., 10a) incorporate planar heterocyclic cores, enabling hydrogen bonding with enzymes ().

Synthetic Efficiency :

  • Indole derivatives (5b, 5c) show moderate yields (36–45%) due to steric hindrance during alkylation ().
  • Higher yields (>70%) are observed in xanthine derivatives (e.g., 10d) when using optimized coupling agents like PyBOP ().

Bioactivity Trends: Chlorinated indole derivatives (5b) demonstrate superior activity against intracellular pathogens compared to methyl-substituted analogs (5c), likely due to enhanced electrophilicity (). Xanthine derivatives (10a-d) show varied adenosine receptor affinities, with N-ethyl substitutions (10c) improving selectivity ().

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